

Technical Support Center: Managing Carcinogenic Risks of 2-Methyl-1-nitroanthraquinone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Methyl-1-nitroanthraquinone**

Cat. No.: **B094343**

[Get Quote](#)

A Guide for Researchers, Scientists, and Drug Development Professionals

This document serves as a critical technical and safety resource for all laboratory personnel working with **2-Methyl-1-nitroanthraquinone** (2-MNA). Given its classification as a potential human carcinogen, rigorous adherence to safety protocols is not merely procedural—it is essential for ensuring long-term health and maintaining a safe research environment. This guide is structured to provide both foundational knowledge and actionable troubleshooting for specific situations you may encounter.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Hazard

This section addresses fundamental questions about the nature of 2-MNA and its associated risks. Understanding the "why" behind safety protocols is the first step toward a robust safety culture.

Q1: What is **2-Methyl-1-nitroanthraquinone** (2-MNA) and why is it a significant health concern?

A1: **2-Methyl-1-nitroanthraquinone** (CAS No. 129-15-7) is a pale yellow, solid chemical intermediate historically used in the synthesis of some anthraquinone dyes.^[1] Its primary health concern is its carcinogenicity. The International Agency for Research on Cancer (IARC)

has classified 2-MNA as a Group 2B agent, meaning it is "possibly carcinogenic to humans" based on sufficient evidence of carcinogenicity in animal studies.[\[2\]](#) Specifically, bioassays conducted by the National Toxicology Program (NTP) found that oral administration of 2-MNA is carcinogenic in rats, causing liver carcinomas and subcutaneous fibromas.[\[1\]](#)[\[3\]](#)[\[4\]](#)

Q2: What are the primary routes of exposure to 2-MNA in a laboratory setting?

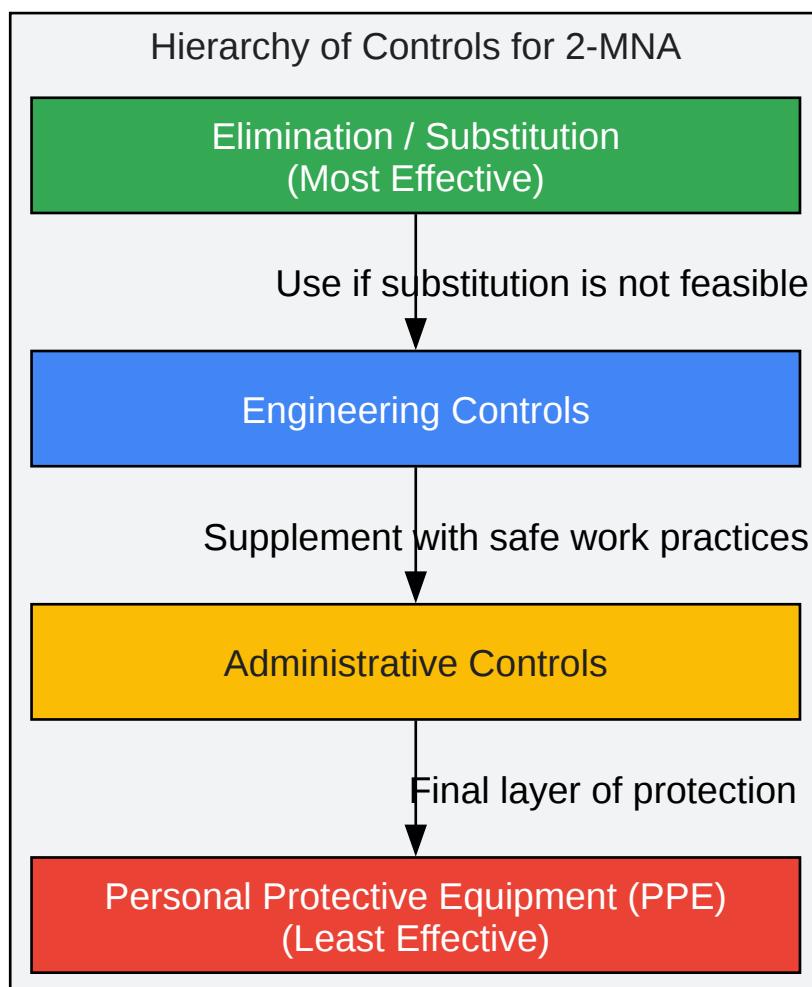
A2: As 2-MNA is a solid powder, the most significant routes of exposure in a laboratory are:

- **Inhalation:** Aerosolization of the fine powder during weighing, transferring, or mixing can lead to inhalation, which is a primary concern for systemic exposure.[\[5\]](#)
- **Dermal Contact:** The powder can settle on surfaces, gloves, or lab coats, leading to skin contact. While less is known about the rate of dermal absorption, it is a potential route of exposure that must be managed.
- **Ingestion:** Accidental ingestion can occur through hand-to-mouth contact after handling the compound or contaminated equipment.[\[5\]](#)

Q3: Are there established Occupational Exposure Limits (OELs) for 2-MNA?

A3: Currently, there are no specific OELs, such as a Permissible Exposure Limit (PEL) from OSHA or a Threshold Limit Value (TLV) from ACGIH, established for 2-MNA.[\[6\]](#) In the absence of a specific OEL, the guiding principle is ALARA (As Low As Reasonably Achievable). All handling of 2-MNA should be performed using engineering controls and personal protective equipment to minimize any potential for exposure.

Q4: What are the immediate health effects of acute exposure to 2-MNA?


A4: While the primary concern is its long-term carcinogenic effect, acute exposure may cause irritation.[\[2\]](#)[\[7\]](#) If heated to decomposition, it can emit toxic fumes of nitrogen oxides.[\[8\]](#) Any suspected exposure, particularly through inhalation or ingestion, should be treated as a serious medical event requiring immediate attention.[\[8\]](#)

Section 2: Proactive Risk Management & Standard Operating Procedures (SOPs)

Effective management of carcinogenic risk is proactive, not reactive. The following protocols are designed to prevent exposure before it happens.

The Hierarchy of Controls

The most effective way to manage a hazard is to eliminate it. When that is not possible, a hierarchy of controls must be implemented. This approach prioritizes engineering and administrative controls over personal protective equipment (PPE).

[Click to download full resolution via product page](#)

Caption: Hierarchy of Controls for Managing 2-MNA Risk.

Mandatory Experimental Protocols

A. Designated Area Protocol:

- All work with 2-MNA must be conducted in a "Designated Area." [9][10] This can be a specific chemical fume hood, a glove box, or an entire lab room if access is restricted.
- Clearly mark the area with a warning sign: "DANGER: **2-METHYL-1-NITROANTHRAQUINONE WORK AREA. POTENTIAL CARCINOGEN. AUTHORIZED PERSONNEL ONLY.**" [10][11]
- No eating, drinking, or application of cosmetics is permitted within the designated area. [12]

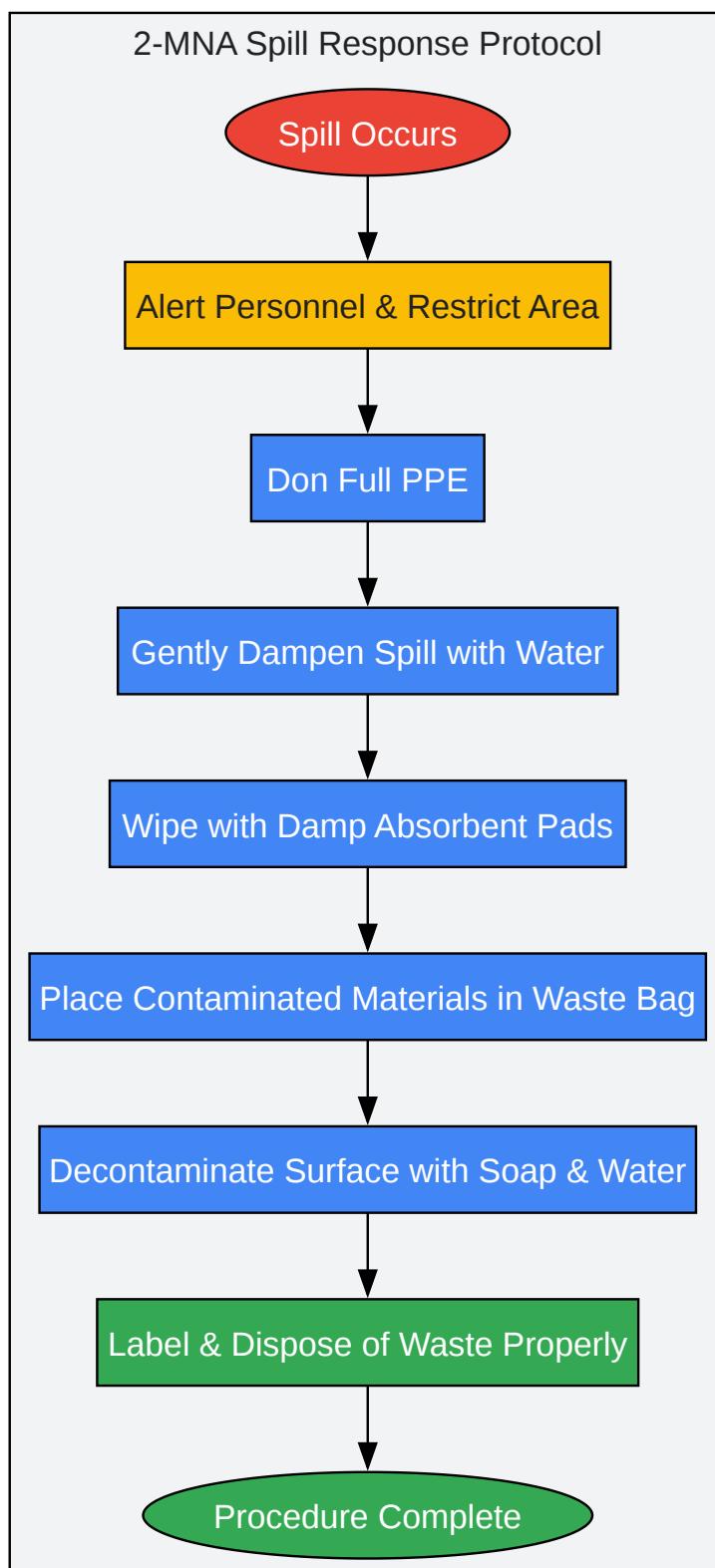
B. Weighing and Handling Protocol:

- Never weigh 2-MNA on an open bench. Use a ventilated containment device such as a chemical fume hood or a ducted balance enclosure. [9][10]
- Alternatively, use the tare method: pre-weigh a sealed container, add the 2-MNA inside the fume hood, seal the container again, and re-weigh it outside the hood. [5]
- Use the smallest amount of the chemical necessary for the experiment to minimize waste and potential exposure. [9]
- When handling, use tools (spatulas, scoops) that minimize dust generation. Avoid pouring the dry powder where possible.

C. Required Personal Protective Equipment (PPE):

- Gloves: Use double-gloving with nitrile gloves. [13] Dispose of the outer gloves immediately after handling the compound and before leaving the designated area. Change inner gloves if contamination is suspected.
- Eye Protection: Chemical safety goggles are mandatory. A face shield should be used if there is a risk of splashing or aerosol generation.
- Lab Coat: A dedicated lab coat, preferably a disposable one, must be worn and fully fastened. [13] This coat must not be worn outside the designated work area.
- Respiratory Protection: While engineering controls are the primary defense, a NIOSH-approved respirator (e.g., N95 or higher) may be required for certain procedures like

cleaning up large spills or if engineering controls are insufficient.[8][13]


Section 3: Troubleshooting Guide & Emergency Response

This section provides clear, step-by-step instructions for specific emergency scenarios.

Q: I've spilled 2-MNA powder on the benchtop inside the fume hood. What is the immediate procedure?

A:

- Do not panic. Keep the fume hood sash as low as possible to contain the powder.
- Alert others in the immediate vicinity and restrict access to the area.
- Don the appropriate PPE, including double gloves, goggles, a lab coat, and if necessary, a respirator.
- Gently dampen the spilled material with water to prevent it from becoming airborne.[8] Do not use solvents that could increase its volatility or reactivity.
- Use absorbent pads (dampened with water) to carefully wipe up the spill, moving from the outside of the spill inward.[8]
- Place all contaminated materials (absorbent pads, disposable equipment, outer gloves) into a dedicated, sealable hazardous waste bag or container.[8]
- Decontaminate the surface by washing it thoroughly with soap and water.[8]
- Label the waste container clearly as "Hazardous Waste: **2-Methyl-1-nitroanthraquinone**" and arrange for disposal according to your institution's hazardous waste procedures.[14]

[Click to download full resolution via product page](#)

Caption: Step-by-step workflow for a 2-MNA powder spill.

Q: I think I got 2-MNA powder on my skin or clothing. What should I do?

A:

- IMMEDIATELY remove the contaminated clothing while under an emergency safety shower. [\[2\]](#)
- Flush the affected skin area with copious amounts of water for at least 15 minutes. [\[10\]](#)
- Gently wash the affected area with soap and water. [\[2\]](#)
- Seek immediate medical attention. Inform the medical personnel about the chemical you were exposed to (**2-Methyl-1-nitroanthraquinone**, CAS 129-15-7). Provide them with the Safety Data Sheet (SDS) if possible.
- Report the incident to your Principal Investigator and your institution's Environmental Health & Safety (EHS) department. [\[15\]](#)

Q: How do I safely decontaminate my balance and glassware after using 2-MNA?

A:

- All decontamination should be performed within the designated area (e.g., a fume hood). [\[9\]](#)
- Carefully wipe down the balance and surrounding surfaces with a damp cloth to remove any residual powder.
- For glassware, rinse thoroughly with a suitable organic solvent (in which 2-MNA is soluble, such as chloroform or nitrobenzene) to remove the compound. [\[16\]](#) Collect this solvent rinse as hazardous waste.
- After the solvent rinse, wash the glassware with soap and water as you normally would.
- All wipes and solvent rinses must be disposed of as hazardous waste. [\[9\]](#)

Q: My experiment is complete. How do I dispose of 2-MNA waste and contaminated consumables?

A:

- Never dispose of 2-MNA in the regular trash or down the drain.[\[17\]](#)[\[18\]](#) It is considered hazardous chemical waste.
- Solid Waste: All contaminated solid materials (gloves, wipes, disposable lab coats, weigh boats, etc.) must be collected in a clearly labeled, sealed, and puncture-resistant hazardous waste container.[\[14\]](#) The label must read: "Hazardous Waste: **2-Methyl-1-nitroanthraquinone**".
- Liquid Waste: Unused solutions or solvent rinses containing 2-MNA must be collected in a compatible, sealed, and clearly labeled hazardous waste container.
- Follow your institution's specific procedures for hazardous waste pickup and disposal.[\[19\]](#) [\[20\]](#)

Section 4: Data Summary Table

For quick reference, the key identification and hazard information for 2-MNA is summarized below.

Property	Value	Source
Chemical Name	2-Methyl-1-nitroanthraquinone	[2]
CAS Number	129-15-7	[2]
Molecular Formula	C15H9NO4	[2]
Appearance	Pale yellow needles or light yellow solid	[2] [8]
IARC Classification	Group 2B: Possibly carcinogenic to humans	[2]
Primary Hazards	Carcinogenicity, potential irritant	[2] [3] [7]
Solubility	Insoluble in water; soluble in nitrobenzene	[2] [16]
Storage	Store under ambient temperatures in a dry, designated area	[6] [8]

References

- **2-Methyl-1-nitroanthraquinone** | C15H9NO4 | CID 31426 - PubChem.
- **2-Methyl-1-nitroanthraquinone**: Target Organs and Levels of Evidence for TR-029.
- General Use SOP for Carcinogens.
- Safe handling of carcinogens. Source: Wikipedia. [\[Link\]](#)
- NTP Technical Reports Index.
- General Use SOP - Carcinogens. Source: Stanford Environmental Health & Safety. [\[Link\]](#)
- Chemical Carcinogens. Source: University of Delaware Environmental Health & Safety. [\[Link\]](#)
- Laboratory Guidelines for the Safe Use of Chemical Carcinogens and Toxins. Source: Thomas Jefferson University. [\[Link\]](#)
- Guidelines for the laboratory use of chemical carcinogens.
- Laboratory Safety Manual - Chapter 07: Highly Toxic Chemicals and Select Carcinogens. Source: Washington University in St. Louis. [\[Link\]](#)
- Abstract for TR-29.
- Hazardous Waste and Disposal Considerations. Source: American Chemical Society. [\[Link\]](#)
- **2-Methyl-1-nitroanthraquinone** (of uncertain purity). Source: OEHHA, CA.gov. [\[Link\]](#)

- Draft Screening Assessment Anthraquinones Group. Source: Canada.ca. [\[Link\]](#)
- Safe Healthcare Waste Management: Chemical and Cytotoxic Waste.
- Procedures for working safely with carcinogens and mutagens. Source: PuntoSicuro. [\[Link\]](#)
- Defining Hazardous Waste. Source: California Department of Toxic Substances Control. [\[Link\]](#)
- Proposition 65 List of Carcinogens or Reproductive Toxicants.
- MITOTOX. Source: Mitotox.org. [\[Link\]](#)
- 2-Methyl-1-nitroanthraquinone - ChemInfo Public. Source: ChemInfo. [\[Link\]](#)
- Household Hazardous Waste (HHW). Source: US EPA. [\[Link\]](#)
- Bioassay of **2-methyl-1-nitroanthraquinone** for possible carcinogenicity. Source: PubMed. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Abstract for TR-29 [\[ntp.niehs.nih.gov\]](#)
- 2. 2-Methyl-1-nitroanthraquinone | C15H9NO4 | CID 31426 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](#)
- 3. 2-Methyl-1-nitroanthraquinone: Target Organs and Levels of Evidence for TR-029 [\[ntp.niehs.nih.gov\]](#)
- 4. Bioassay of 2-methyl-1-nitroanthraquinone for possible carcinogenicity - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](#)
- 5. Safe handling of carcinogens - Wikipedia [\[en.wikipedia.org\]](#)
- 6. aaronchem.com [\[aaronchem.com\]](#)
- 7. spectrumchemical.com [\[spectrumchemical.com\]](#)
- 8. 2-METHYL-1-NITROANTHRAQUINONE | CAMEO Chemicals | NOAA [\[cameochemicals.noaa.gov\]](#)
- 9. pdx.edu [\[pdx.edu\]](#)
- 10. ehs.stanford.edu [\[ehs.stanford.edu\]](#)
- 11. downloads.regulations.gov [\[downloads.regulations.gov\]](#)

- 12. jefferson.edu [jefferson.edu]
- 13. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 14. Chemical Carcinogens - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 15. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 16. echemi.com [echemi.com]
- 17. acs.org [acs.org]
- 18. epa.gov [epa.gov]
- 19. chem.tamu.edu [chem.tamu.edu]
- 20. syndicateofhospitals.org.lb [syndicateofhospitals.org.lb]
- To cite this document: BenchChem. [Technical Support Center: Managing Carcinogenic Risks of 2-Methyl-1-nitroanthraquinone]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b094343#managing-carcinogenic-risks-of-2-methyl-1-nitroanthraquinone-in-the-lab]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com